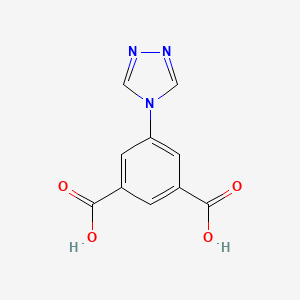

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid

説明

5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS: 1159694-37-7), also termed H₂L6 in coordination chemistry, is a heterofunctional ligand combining a benzene-1,3-dicarboxylate core with a 1,2,4-triazolyl substituent at the 5-position . Its structure features two carboxylic acid groups and a rigid triazole ring, enabling versatile coordination modes in metal-organic frameworks (MOFs) and luminescent materials. This ligand is particularly noted for its role in constructing lanthanide-based MOFs (Ln-MOFs) with applications in chemical sensing and environmental pollutant detection .

特性

IUPAC Name |

5-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRPTUNIOLMYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 4H-1,2,4-triazole with isophthalic acid under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

化学反応の分析

Types of Reactions

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid groups.

Substitution: The triazole ring and benzene ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene ring .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

The incorporation of the 1,2,4-triazole moiety into pharmaceutical compounds has been shown to enhance their anticancer properties. For instance, derivatives of triazole have demonstrated potent inhibitory effects against various cancer cell lines. A study highlighted that certain triazole benzoic acid hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cancer cell lines, indicating their potential as anticancer agents .

1.2 Antifungal Properties

Triazoles are widely recognized for their antifungal activities. Compounds containing the triazole ring, such as fluconazole and itraconazole, are used clinically to treat fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . The structural features of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid suggest it may also possess similar antifungal properties.

Coordination Chemistry

2.1 Metal Complexes

This compound can act as a bidentate ligand in coordination complexes with transition metals. These complexes have been studied for their thermal stability and luminescent properties. The coordination of triazole derivatives with metals enhances their structural and functional properties, making them suitable for applications in catalysis and materials science .

Case Study: Synthesis and Characterization of Metal-Triazolate Frameworks

A study synthesized metal complexes using triazole derivatives as ligands and characterized them using X-ray crystallography. The findings showed that these complexes exhibited significant thermal stability and unique luminescent properties, which could be harnessed for sensor applications .

Materials Science

3.1 Organic-Inorganic Hybrid Materials

The unique chemical structure of this compound allows it to form organic-inorganic hybrid materials with enhanced mechanical and thermal properties. Research indicates that incorporating triazole derivatives into polymer matrices can improve their thermal stability and mechanical strength .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

作用機序

The mechanism of action of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid involves its ability to coordinate with metal ions. The triazole ring and carboxylic acid groups can form stable complexes with metals, leading to the formation of coordination polymers and MOFs. These complexes exhibit unique properties, such as enhanced stability and specific reactivity, which are useful in various applications .

類似化合物との比較

Key Observations :

- The dual -COOH groups in the target ligand enable stronger metal coordination compared to monofunctional Hcpt, facilitating 3D MOF architectures .

- The triazolyl group introduces π-π stacking and hydrogen-bonding interactions absent in isophthalic acid, enhancing framework stability and luminescent quenching efficiency .

- Pyridine-modified analogs (e.g., 5-(3-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)-1,3-benzenedicarboxylic acid) exhibit improved gas selectivity due to additional Lewis basic sites .

Coordination Behavior and MOF Performance

Luminescent Sensing

The ligand forms Eu³⁺-based MOFs (e.g., {[Eu₂(L6)₃(DMF)₂]·DMF·MeOH}ₙ) that detect polychlorinated benzenes via luminescence quenching. The triazolyl group absorbs excitation energy, competing with analytes like hexachlorobenzene, resulting in intensity reduction proportional to chlorine content . In contrast, Mg-MOFs with naphthalenedicarboxylate ligands rely on dual-emission mechanisms (e.g., N-GQDs/Eu³⁺ hybrids) for ratiometric sensing .

Thermal and Chemical Stability

The triazolyl moiety improves thermal stability compared to hydroxyl-substituted analogs (e.g., H₅OIA), which may degrade under acidic conditions. However, alkaline stability remains inferior to perfluorinated linkers like 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) .

生物活性

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS No. 1159694-37-7) is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structure, and notable biological activities, including antioxidant, antimicrobial, and anticancer properties.

- Molecular Formula : C10H7N3O4

- Molecular Weight : 233.18 g/mol

- Structure : The compound features a triazole ring attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions.

Antioxidant Activity

Research indicates that compounds with triazole moieties often exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that derivatives of triazole compounds can effectively neutralize free radicals. The antioxidant activity of this compound is comparable to well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 88.6% |

| This compound | 78.6% |

This demonstrates the potential of this compound as a natural antioxidant agent in food and pharmaceutical applications .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown efficacy against various bacterial strains including both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.25 μg/mL |

The presence of the triazole ring significantly enhances the compound's ability to disrupt bacterial cell membranes, leading to its effectiveness as an antimicrobial agent .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of triazole-containing compounds. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 μM |

| HeLa | 12 μM |

These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Study on Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various triazole derivatives including our compound using both DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in oxidative stress markers in cellular models.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad signal near δ 12–14 ppm). Triazole protons typically appear as singlets (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (e.g., C₁₁H₈N₃O₄).

Q. Advanced

- Single-Crystal X-ray Diffraction (SCXRD): Resolve the 3D structure to confirm bond angles and packing motifs. For example, triazole-benzene dihedral angles in similar compounds range from 5°–15°, indicating planar conjugation .

- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications .

What computational methods are recommended for predicting the reactivity and properties of this compound?

Q. Basic

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, carboxylic acid groups exhibit high electron density, making them reactive toward esterification .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility (e.g., in DMSO or aqueous buffers) .

Q. Advanced

- Reaction Path Search Algorithms: Tools like GRRM or AFIR predict intermediate states and transition barriers, reducing trial-and-error in synthetic design .

- Machine Learning (ML): Train models on existing triazole-carboxylic acid datasets to predict bioactivity or solubility. For instance, random forest models can correlate substituent effects (e.g., electron-withdrawing groups) with antibacterial activity .

How can structure-activity relationships (SAR) be studied for this compound’s biological activity?

Q. Advanced

Methodology:

- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).

- Test bioactivity in vitro (e.g., MIC assays for antimicrobial activity, IC₅₀ for cytotoxicity).

- Use ML-based QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

How can contradictory data in bioactivity studies be resolved?

Advanced

Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). Strategies include:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical weighting. For example, inconsistencies in IC₅₀ values may stem from differences in assay protocols (e.g., MTT vs. resazurin) .

- Control Standardization: Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results across labs .

- Mechanistic Studies: Employ fluorescence microscopy or flow cytometry to verify target engagement (e.g., DNA intercalation vs. enzyme inhibition) .

What advanced techniques optimize reaction scalability and reproducibility?

Q. Advanced

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Membrane Separation: Use nanofiltration to isolate intermediates, reducing purification steps. For example, membranes with 200–300 Da cutoffs efficiently separate triazole derivatives from byproducts .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, critical for exothermic triazole cyclization reactions .

How does crystallography inform the design of coordination polymers or MOFs using this compound?

Advanced

The carboxylic acid groups act as linkers for metal-organic frameworks (MOFs). SCXRD data reveal:

- Coordination Modes: Bidentate binding to metals (e.g., Zn²⁺, Cu²⁺) forms 2D/3D networks .

- Porosity: Surface areas up to 800 m²/g (BET analysis) suggest gas storage potential .

- Thermal Stability: Decomposition above 300°C enables high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。